An In-depth Technical Guide on the Mechanism of Action of EGFR/ACK1-IN-1 on EGFR T790M/L858R-mutant Cancers
An In-depth Technical Guide on the Mechanism of Action of EGFR/ACK1-IN-1 on EGFR T790M/L858R-mutant Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The secondary T790M "gatekeeper" mutation, often co-occurring with the primary activating L858R mutation, is a primary driver of resistance to first and second-generation EGFR TKIs.[1][2] While third-generation inhibitors like osimertinib are effective against T790M, resistance eventually emerges through various mechanisms, necessitating novel therapeutic strategies. This document details the mechanism of action of EGFR T790M/L858R/ACK1-IN-1 , a novel dual inhibitor targeting both the mutant EGFR and Activated Cdc42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in oncogenic signaling and drug resistance.[3][4]
Core Concepts: EGFR T790M/L858R and ACK1 Signaling
The EGFR L858R/T790M Double Mutant
The landscape of EGFR-mutated NSCLC is defined by specific genetic alterations that dictate therapeutic response and failure.
-
EGFR L858R: This is a primary "activating" mutation in exon 21 of the EGFR gene.[5][6] It leads to ligand-independent activation of the receptor's tyrosine kinase domain, promoting downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which drive cell proliferation and survival.[7] Tumors with this mutation are initially highly sensitive to first-generation TKIs (e.g., gefitinib, erlotinib).
-
EGFR T790M: This secondary mutation in exon 20 is the most common mechanism of acquired resistance, accounting for up to 60% of cases after treatment with first or second-generation TKIs.[1] The substitution of threonine with a bulkier methionine at position 790, the "gatekeeper" residue, is thought to sterically hinder the binding of these inhibitors.[8] More critically, the T790M mutation increases the kinase's affinity for ATP, restoring it to near wild-type levels and making it more difficult for ATP-competitive inhibitors to be effective.[9][10]
ACK1 (TNK2): A Node in Oncogenic Signaling
Activated Cdc42 Kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that has emerged as a critical transducer of oncogenic signals.[4][11]
-
Function: ACK1 integrates signals from multiple receptor tyrosine kinases, including EGFR, HER2, and MERTK.[12] It is involved in cell survival, proliferation, and migration.
-
Mechanism in Cancer: Aberrant ACK1 activation is implicated in numerous cancers. It can promote tumor growth by phosphorylating and activating key signaling molecules, most notably AKT, a central node in the cell survival pathway.[11][13] Its role downstream or parallel to EGFR makes it a compelling target for overcoming resistance, as its activation can provide an escape route for cancer cells when EGFR is inhibited.
Mechanism of Action: EGFR T790M/L858R/ACK1-IN-1
EGFR T790M/L858R/ACK1-IN-1 is a small molecule designed as a dual inhibitor to simultaneously block the catalytic activities of both mutant EGFR and ACK1.[3] This dual-targeting approach aims to prevent the bypass signaling that can lead to resistance when only a single pathway is inhibited.
The core mechanism involves competitive binding at the ATP pocket of both kinases, preventing their autophosphorylation and the subsequent phosphorylation of downstream substrates. By inhibiting both EGFR T790M/L858R and ACK1, the inhibitor effectively shuts down two major inputs into the pro-survival AKT pathway, leading to potent anti-proliferative and anti-tumor activity.[3][13]
Signaling Pathway Inhibition
The following diagram illustrates the targeted signaling pathways and the points of inhibition by EGFR T790M/L858R/ACK1-IN-1.
Caption: Dual inhibition of mutant EGFR and ACK1 by ack1-IN-1.
Quantitative Data
The inhibitory potency of EGFR T790M/L858R/ACK1-IN-1 was determined through biochemical kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its dual activity against both target kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| EGFR T790M/L858R/ACK1-IN-1 | EGFR T790M/L858R | 23 | [3] |
| EGFR T790M/L858R/ACK1-IN-1 | ACK1 | 263 | [3] |
Experimental Protocols
The characterization of a dual kinase inhibitor like ack1-IN-1 involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC₅₀ values of the inhibitor against its target kinases.
Objective: To quantify the concentration of ack1-IN-1 required to inhibit 50% of the enzymatic activity of recombinant EGFR T790M/L858R and ACK1 kinases.
Methodology:
-
Reagents: Recombinant human EGFR T790M/L858R and ACK1 kinase, biotinylated peptide substrate (e.g., PTP1B (Tyr66) for EGFR), ATP, and the test inhibitor (ack1-IN-1).[14]
-
Procedure: a. A reaction mixture is prepared containing the kinase, the peptide substrate, and a kinase buffer (e.g., 60 mM HEPES-NaOH, 5 mM MgCl₂, 5 mM MnCl₂).[14] b. The inhibitor is serially diluted to a range of concentrations and added to the reaction wells. c. The enzymatic reaction is initiated by adding a defined concentration of ATP (often near the Kₘ value for the kinase). d. The mixture is incubated at room temperature for a set period (e.g., 30-60 minutes) to allow for substrate phosphorylation. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like DELFIA® (time-resolved fluorescence) with a phospho-tyrosine specific antibody or radiometric assays measuring ³²P-ATP incorporation.[14]
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the EGFR T790M/L858R mutation (e.g., NCI-H1975 cells).
Objective: To determine the anti-proliferative effect of ack1-IN-1 on NSCLC cells.
Methodology:
-
Cell Culture: NCI-H1975 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of ack1-IN-1 for a specified duration (e.g., 72 hours).
-
Measurement: After incubation, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product, which is soluble and results in a color change.
-
Quantification: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to vehicle-treated control cells, and an IC₅₀ value for cell growth inhibition is determined.
The following diagram outlines the general workflow for a cell-based assay.
Caption: General workflow for a cell viability assay.
Western Blot Analysis
This technique is used to confirm target engagement and assess the inhibitor's effect on downstream signaling pathways.
Objective: To detect changes in the phosphorylation status of EGFR, ACK1, and downstream effectors like AKT in response to treatment with ack1-IN-1.
Methodology:
-
Cell Lysis: Cancer cells (e.g., H1975) are treated with ack1-IN-1 for a defined period (e.g., 2-6 hours). Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-EGFR (Tyr1068), anti-p-ACK1, anti-p-AKT (Ser473), and total protein controls like anti-EGFR, anti-ACK1, anti-AKT, and anti-β-actin). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity indicates the protein level. A reduction in the phosphorylated form of the target proteins in treated samples compared to controls demonstrates effective inhibition.
Conclusion
The dual inhibitor EGFR T790M/L858R/ACK1-IN-1 represents a rational therapeutic strategy designed to combat acquired resistance in EGFR-mutant NSCLC. By simultaneously targeting both the primary oncogenic driver (mutant EGFR) and a key resistance-associated signaling node (ACK1), this compound has the potential to produce a more durable and robust anti-tumor response. The mechanism of action, supported by biochemical and cellular data, involves the direct inhibition of both kinases, leading to a shutdown of critical downstream pro-survival pathways. Further pre-clinical and clinical evaluation is warranted to establish its therapeutic utility in overcoming TKI resistance.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. media.cellsignal.com [media.cellsignal.com]
